![molecular formula C14H18N2O2 B3000830 1-[4-(2-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one CAS No. 21057-24-9](/img/structure/B3000830.png)
1-[4-(2-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one
Vue d'ensemble
Description
1-[4-(2-Methoxyphenyl)piperazin-1-yl]prop-2-en-1-one is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. This compound is characterized by the presence of a piperazine ring substituted with a 2-methoxyphenyl group and a prop-2-en-1-one moiety. It is known for its interaction with alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors involved in various physiological processes .
Méthodes De Préparation
The synthesis of 1-[4-(2-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one typically involves the reaction of 2-methoxyphenylpiperazine with an appropriate acylating agent. One common method includes the use of propionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-[4-(2-Methoxyphenyl)piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
1-[4-(2-Methoxyphenyl)piperazin-1-yl]prop-2-en-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-[4-(2-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one involves its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses. The compound acts as an antagonist, blocking the action of endogenous catecholamines like norepinephrine and epinephrine. This blockade results in the relaxation of smooth muscles, leading to vasodilation and decreased blood pressure . Molecular dynamics simulations and docking studies have provided insights into the binding interactions and conformational changes associated with this compound .
Comparaison Avec Des Composés Similaires
1-[4-(2-Methoxyphenyl)piperazin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:
Trazodone: An antidepressant that also interacts with alpha1-adrenergic receptors but has a different chemical structure.
Naftopidil: Used to treat benign prostatic hyperplasia, it shares structural similarities with the piperazine ring but differs in its substituents.
The uniqueness of this compound lies in its specific substituents and the resulting pharmacological profile, which may offer advantages in terms of selectivity and efficacy in certain therapeutic applications.
Propriétés
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-3-14(17)16-10-8-15(9-11-16)12-6-4-5-7-13(12)18-2/h3-7H,1,8-11H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJIJPLKKKHQIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

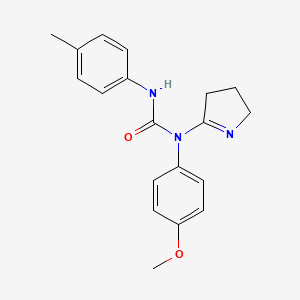
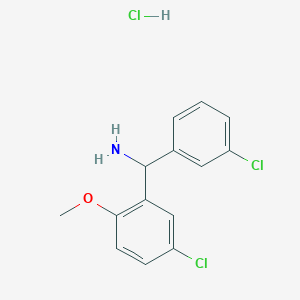
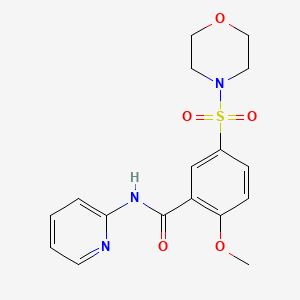
![Benzo[c][1,2,5]thiadiazol-5-yl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B3000756.png)
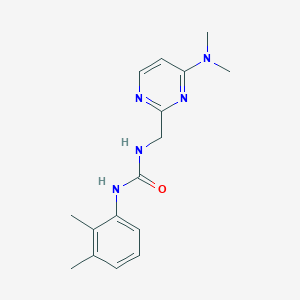

![N-[1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B3000762.png)

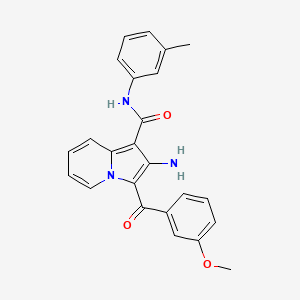
![3-[(4-bromobenzyl)thio]-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B3000767.png)
![tert-butyl N-[(3R,4R)-4-methoxypyrrolidin-3-yl]carbamate](/img/new.no-structure.jpg)
![2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3000769.png)
![5-(Pyrrolidin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B3000770.png)
